
4-Chloro-8-cyanoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-cyanoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H5ClN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-cyanoquinoline-3-carboxylic acid typically involves the chlorination and cyanation of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with cyanogen bromide under controlled conditions to introduce the cyano group at the 8-position. The carboxylic acid group at the 3-position can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to optimize the production process. The scalability of these methods makes them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-8-cyanoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Amino-8-cyanoquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Chloro-8-cyanoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-8-cyanoquin
Propriétés
Formule moléculaire |
C11H5ClN2O2 |
|---|---|
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
4-chloro-8-cyanoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClN2O2/c12-9-7-3-1-2-6(4-13)10(7)14-5-8(9)11(15)16/h1-3,5H,(H,15,16) |
Clé InChI |
ZRVPUPRINMWIRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



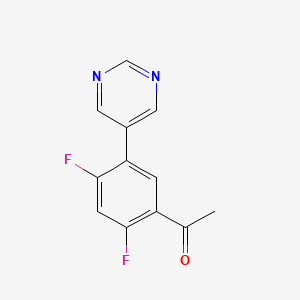
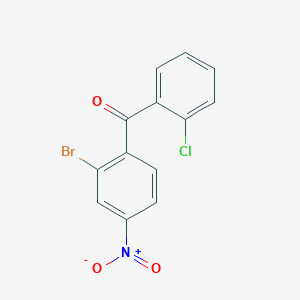
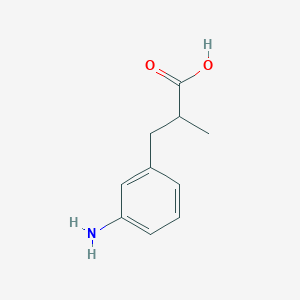

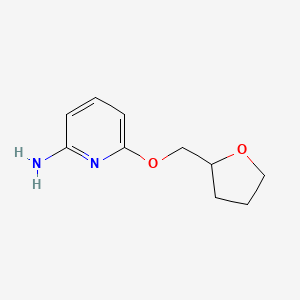

![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)

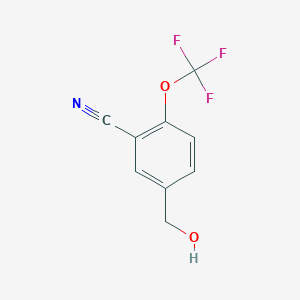

![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
